molecular formula C5H6BrFN2 B7988804 5-Fluoropyridin-2-amine hydrobromide

5-Fluoropyridin-2-amine hydrobromide

Cat. No.: B7988804
M. Wt: 193.02 g/mol
InChI Key: RXZGIYLZHKYTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropyridin-2-amine hydrobromide is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom in the pyridine ring imparts unique electronic properties, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridin-2-amine hydrobromide typically involves the fluorination of 2-aminopyridine. One common method is the Balz-Schiemann reaction, where 2-aminopyridine is diazotized and then treated with a fluorinating agent such as hydrogen fluoride or tetrafluoroborate salts . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridin-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Hydrogen fluoride, tetrafluoroborate salts.

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions include various substituted pyridines, nitro derivatives, and complex aromatic compounds .

Scientific Research Applications

5-Fluoropyridin-2-amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyridin-2-amine hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyridin-2-amine hydrobromide is unique due to the presence of both the fluorine atom and the hydrobromide salt, which can influence its solubility, stability, and reactivity. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-fluoropyridin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2.BrH/c6-4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZGIYLZHKYTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.